4-cyano-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide
Description
This compound is a benzamide derivative characterized by a 4-cyano substituent on the benzene ring and a complex tetrahydrofuran (THF)-based side chain attached to the amide nitrogen. The side chain includes a 2-hydroxyethoxy group and a methylene bridge, conferring both hydrophilicity (via the hydroxyl group) and conformational rigidity (via the THF ring).
Properties
IUPAC Name |
4-cyano-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c16-9-12-1-3-13(4-2-12)14(19)17-10-15(21-8-6-18)5-7-20-11-15/h1-4,18H,5-8,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHGXMMCAUIZGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC=C(C=C2)C#N)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via an etherification reaction using ethylene glycol and a suitable leaving group.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting a suitable benzoyl chloride with an amine precursor.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as improved solubility or stability.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving cyano and benzamide groups.
Mechanism of Action
The mechanism of action of 4-cyano-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The cyano group can act as an electrophile, while the benzamide moiety can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Research Findings and Gaps
- Bioactivity Data : While pesticides (e.g., cyprofuram) and catalysts (e.g., ) are well-documented, the target compound’s biological or catalytic activity remains unexplored in the provided evidence.
Biological Activity
4-cyano-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide is a complex organic compound with potential biological activities. Its structural features, including the cyano group and hydroxyethoxy substituent, suggest interactions with various biological targets. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₈N₂O₄
- Molecular Weight : 290.31 g/mol
- CAS Number : 2320884-53-3
The biological activity of this compound may involve:
- Enzyme Modulation : The hydroxyethoxy group can form hydrogen bonds, potentially modulating enzyme activity.
- Receptor Interaction : The cyano group may participate in nucleophilic addition reactions, influencing receptor binding and activity.
Cytotoxicity and Pharmacokinetics
While detailed pharmacokinetic studies specific to this compound are not available, related compounds have undergone toxicity assessments. For instance, compounds with similar structures were evaluated for cytotoxicity using MTT assays to determine their half-maximal inhibitory concentration (IC50) . Future studies should aim to establish the cytotoxic profile of this compound.
Case Studies and Research Findings
- Antiviral Screening : In a study evaluating benzamide derivatives against HBV, compounds were screened for their ability to inhibit viral replication. The results indicated that structural modifications significantly impacted antiviral efficacy, suggesting that this compound could be a candidate for similar evaluations .
- Mechanistic Insights : Research on related compounds has shown that they can activate specific cellular pathways involved in immune response modulation. This indicates that further investigation into the immunomodulatory effects of this compound is warranted .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-cyano-N-(2-hydroxyethyl)-benzamide | Lacks tetrahydrofuran ring | Limited antiviral activity |
| N-(phenyl)-N'-(2-hydroxyethyl)-urea | Contains urea instead of amide linkage | Antitumor properties observed |
| 4-Methoxy-3-(methylamino) benzamide | Exhibits broad-spectrum antiviral effects | Effective against HBV |
Q & A
Q. What are the key considerations for designing a multi-step synthesis protocol for 4-cyano-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide?
- Methodological Answer : Synthesis of structurally analogous benzamide derivatives (e.g., and ) involves sequential reactions such as coupling, protection/deprotection, and functional group transformations. For example:
- Step 1 : React hydroxylamine derivatives with benzoyl chlorides under controlled pH (e.g., using K₂CO₃ in CH₂Cl₂/H₂O) to form intermediates.
- Step 2 : Introduce substituents (e.g., hydroxyethoxy groups) via nucleophilic substitution or esterification.
- Critical Factors : Monitor reaction temperature (e.g., ice baths for exothermic steps) and avoid light/heat for unstable intermediates .
Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in benzamide derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., tetrahydrofuran ring protons at δ 3.5–4.5 ppm) and DEPT experiments to distinguish CH₂/CH₃ groups ().
- IR Spectroscopy : Confirm cyano (C≡N) stretches near 2200–2260 cm⁻¹ and amide (C=O) bands at ~1650 cm⁻¹.
- Cross-Validation : Compare with structurally similar compounds (e.g., ) to identify deviations caused by substituents like hydroxyethoxy groups .
Q. What safety protocols are essential when handling reactive intermediates in the synthesis of this compound?
- Methodological Answer :
- Risk Assessment : Review hazards of reagents (e.g., acyl chlorides, cyanides) using guidelines like Prudent Practices ().
- Mitigation : Use fume hoods for volatile solvents (CH₂Cl₂), avoid direct contact with O-benzylhydroxylamine hydrochloride, and store light-sensitive intermediates in amber vials .
Advanced Research Questions
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- QSAR Studies : Use tools like PubChem descriptors () to correlate logP, polar surface area, and bioavailability.
- Docking Simulations : Map the compound’s interaction with target receptors (e.g., enzymes with hydrophobic pockets) using software like AutoDock. Reference analogs (e.g., ) with trifluoromethyl groups for improved metabolic stability .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for benzamide-based compounds?
- Methodological Answer :
- Metabolic Profiling : Use LC-MS to identify metabolites (e.g., hydroxylation of tetrahydrofuran rings) that alter activity ().
- Formulation Optimization : Improve solubility via co-solvents (e.g., PEG-400) or nanoencapsulation, as seen in agrochemical analogs ().
- Dose-Response Calibration : Adjust concentrations based on plasma protein binding assays to align in vitro IC₅₀ with in vivo efficacy .
Q. How does the hydroxyethoxy group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH and analyze degradation products via HPLC ().
- pH-Dependent Hydrolysis : Test in buffers (pH 1–13) to identify cleavage points (e.g., ester bonds in tetrahydrofuran).
- Comparative Analysis : Contrast with analogs lacking hydroxyethoxy groups (e.g., ) to isolate stability contributions .
Q. What experimental designs validate the compound’s selectivity for target enzymes versus off-pathway proteins?
- Methodological Answer :
- Kinetic Assays : Measure inhibition constants (Kᵢ) using purified enzymes (e.g., kinases, proteases) and compare with related benzamides ().
- Proteome-Wide Profiling : Use activity-based protein profiling (ABPP) to detect off-target interactions.
- Structural Insights : Leverage X-ray crystallography data (e.g., ) to identify binding site steric clashes or hydrogen-bonding mismatches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
